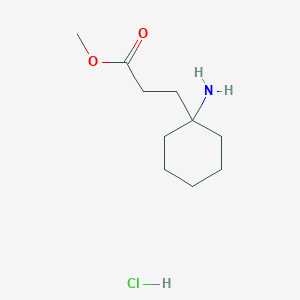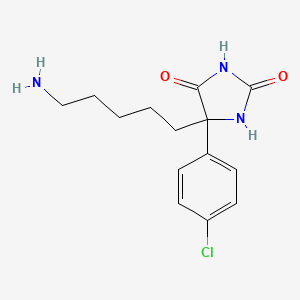
Methyl 3-(1-aminocyclohexyl)propanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-(1-aminocyclohexyl)propanoate hydrochloride” is a chemical compound with the CAS Number: 2138145-33-0 . It has a molecular weight of 221.73 . The IUPAC name for this compound is “methyl 3- (1-aminocyclohexyl)propanoate hydrochloride” and its Inchi Code is 1S/C10H19NO2.ClH/c1-13-9 (12)5-8-10 (11)6-3-2-4-7-10;/h2-8,11H2,1H3;1H .
Molecular Structure Analysis
“Methyl 3-(1-aminocyclohexyl)propanoate hydrochloride” contains a total of 32 bonds; 13 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 six-membered ring, 1 ester (aliphatic), and 1 primary amine (aliphatic) .Physical And Chemical Properties Analysis
“Methyl 3-(1-aminocyclohexyl)propanoate hydrochloride” is a powder at room temperature . The compound is stable under normal temperatures and pressures.Wissenschaftliche Forschungsanwendungen
Synthesis and Application in Tobacco Flavoring
- Flavoring Agent: Methyl 3-(2-oxo-cyclohexyl)propionate, a related compound, is synthesized through Michael addition and further processed to produce octahydro-2H-1-benzopyran-2-one, which is used as a tobacco additive. This process demonstrates a potential application in flavoring industries (Zhao Yu, 2010).
Medicinal Chemistry
- Bioorganometallic Synthesis: Another study focused on the synthesis of planar chiral (η6-arene)Cr(CO)3 containing carboxylic acid derivatives, demonstrating the growing interest in organometallic compounds for medicinal applications (M. Patra, K. Merz, N. Metzler‐Nolte, 2012).
Stereoselective Synthesis
- Pharmaceutical Intermediate: The compound Methyl (S)-3-amino-3-(3-pyridyl)propanoate, a key starting material in the synthesis of an oral antagonist for platelet fibrinogen receptor, demonstrates the significance of stereoselective synthesis in pharmaceuticals (H. Zhong et al., 1999).
Chemical Synthesis Techniques
- Derivative Synthesis: Research on the synthesis of 3-(phenylsulfonimidoyl)propanoate derivatives provides insights into innovative chemical synthesis techniques and their potential applications (Heather Tye, Catharine L. Skinner, 2002).
Heterocyclic Chemistry in Pharmaceuticals
- Anti-Inflammatory Compounds: A study on heterocyclic chemistry, specifically focusing on compounds like 7-chloro-2-methyl-4H-benzo[d][1,3]-oxazin-4-one, highlights its significance in pharmaceuticals, agrochemicals, and veterinary products (Osarumwense Peter Osarodion, 2020).
Polymorphism in Pharmaceuticals
- Pharmaceutical Analysis: Research into the polymorphism of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride provides valuable insights for pharmaceutical analysis (F. Vogt et al., 2013).
Anticonvulsant Activity of Enaminones
- Anticonvulsant Drugs: The evaluation of methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate in anticonvulsant drug development shows the potential of related compounds in treating seizures (K. Scott et al., 1993).
Biocatalysis in Drug Research
- Biocatalysis for Pharmaceutical Intermediates: The use of Methylobacterium Y1-6 for asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid, an intermediate of S-dapoxetine, showcases the potential of biocatalysis in drug synthesis (Yi Li et al., 2013).
Synthesis of Polyclonal Antibodies
- Diagnostic and Research Applications: The synthesis of polyclonal antibodies for the N-methylcarbamate insecticide metolcarb, using haptens like 3-{[1-(3-(methyl)phenyloxy)-carbonyl]amino}propanoic acid, is an example of the application of these compounds in diagnostic and research tools (Z. Qi et al., 2007).
Safety and Hazards
“Methyl 3-(1-aminocyclohexyl)propanoate hydrochloride” is classified under the GHS07 hazard class . The compound has the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .
Eigenschaften
IUPAC Name |
methyl 3-(1-aminocyclohexyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-13-9(12)5-8-10(11)6-3-2-4-7-10;/h2-8,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJXKDCUSPGECP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1(CCCCC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(1-aminocyclohexyl)propanoate hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7,8-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B3009615.png)
![1-(4-Fluorophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]cyclopropane-1-carboxamide](/img/structure/B3009616.png)

![ethyl [4-({2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B3009619.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B3009620.png)
![(3-Chloro-4-fluorophenyl)-[2-(5-nitro-2-oxopyridin-1-yl)ethyl]cyanamide](/img/structure/B3009621.png)

